7,8,3'-Trihydroxyflavone
Overview
Description
7,8,3’-Trihydroxyflavone is a flavone compound known for its potent biological activities. It is a small-molecule agonist of the tyrosine receptor kinase B (TrkB), which is the main receptor for brain-derived neurotrophic factor (BDNF). This compound has shown significant neuroprotective effects and is being studied for its potential therapeutic applications in various neurodegenerative diseases .
Mechanism of Action
Target of Action
The primary target of 7,8,3’-Trihydroxyflavone (7,8,3’-THF) is TrkB , the main receptor of brain-derived neurotrophic factor (BDNF) . TrkB plays a crucial role in neuronal survival and growth, synaptic function and plasticity, and neurotransmitter regulation .
Mode of Action
7,8,3’-THF acts as a small-molecule agonist of TrkB . It binds to TrkB and activates it, which leads to the initiation of downstream signaling pathways . Relative to tropoflavin, 7,8,3’-THF is 2–3-fold more potent in vitro as a TrkB agonist .
Biochemical Pathways
Upon activation by 7,8,3’-THF, TrkB triggers several downstream signaling cascades, including the PI3K/Akt and MAPK pathways . These pathways play critical roles in cell survival, growth, and differentiation . In addition, 7,8,3’-THF has been found to increase the activity of Akt and the protein levels of Mfn2 and HO-1 .
Pharmacokinetics
This makes 7,8,3’-THF a promising therapeutic agent for neurological disorders .
Result of Action
7,8,3’-THF has been shown to produce TrkB-dependent neuroprotective effects in mice . It promotes the survival of neurons and protects them from degeneration . In vitro, 7,8,3’-THF has been found to ameliorate oxidative stress and promote neurite regeneration .
Action Environment
The action of 7,8,3’-THF can be influenced by various environmental factors. For instance, the presence of other signaling molecules, the cellular context, and the physiological state of the organism can all impact the efficacy and stability of 7,8,3’-THF . .
Biochemical Analysis
Biochemical Properties
7,8,3’-Trihydroxyflavone interacts with TrkB, the main receptor of BDNF . It is more potent than tropoflavin in vitro, indicating that a 3’-hydroxy group on the B-ring enhances TrkB agonistic activity .
Cellular Effects
7,8,3’-Trihydroxyflavone has been found to promote the survival of spiral ganglion neurons (SGNs) with high potency both in vitro and in vivo . The compound protected the SGNs in a TrkB-dependent manner, as its effects on SGNs disappeared when the TrkB was blocked .
Molecular Mechanism
7,8,3’-Trihydroxyflavone exerts its effects at the molecular level by acting as an agonist of the TrkB receptor . This interaction leads to the activation of the TrkB receptor and subsequently triggers downstream signaling pathways .
Temporal Effects in Laboratory Settings
The effects of 7,8,3’-Trihydroxyflavone on SGNs have been observed over time in laboratory settings
Metabolic Pathways
The specific metabolic pathways that 7,8,3’-Trihydroxyflavone is involved in are not currently known. Given its role as a TrkB agonist, it may influence pathways involving BDNF and TrkB .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,3’-Trihydroxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available flavonoid precursors.
Purification: The resulting compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product’s purity.
Industrial Production Methods
Industrial production of 7,8,3’-Trihydroxyflavone may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7,8,3’-Trihydroxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the flavone structure, potentially altering its biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted flavones with different functional groups.
Scientific Research Applications
7,8,3’-Trihydroxyflavone has a wide range of scientific research applications:
Neuroprotection: It has been shown to protect neurons from degeneration by activating the TrkB receptor.
Retinal Degeneration: The compound has been studied for its protective effects on photoreceptor cells in models of retinal degeneration.
Oxidative Stress: It ameliorates oxidative stress and promotes neurite regeneration in retinal ganglion cells.
Cancer Research: The compound’s antioxidant properties make it a candidate for studying its potential anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroxyflavone: A precursor to 7,8,3’-Trihydroxyflavone, known for its TrkB agonistic activity.
7,3’-Dihydroxyflavone: Another flavone with similar biological activities, but with different potency and specificity.
Uniqueness
7,8,3’-Trihydroxyflavone is unique due to its higher potency as a TrkB agonist compared to its analogs. This increased potency makes it a more effective compound for neuroprotective applications and other therapeutic uses .
Properties
IUPAC Name |
7,8-dihydroxy-2-(3-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-2-8(6-9)13-7-12(18)10-4-5-11(17)14(19)15(10)20-13/h1-7,16-17,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZSQGDOCUHCCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350274 | |
Record name | 7,8,3'-TRIHYDROXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137502-84-2 | |
Record name | 7,8,3'-Trihydroxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137502842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,8,3'-TRIHYDROXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,8,3'-TRIHYDROXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F67B8S3MH9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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